molecular formula C12H17N B8470655 (R)-1,1,3-Trimethyl-2,3-dihydro-1H-inden-4-amine CAS No. 125349-37-3

(R)-1,1,3-Trimethyl-2,3-dihydro-1H-inden-4-amine

Cat. No.: B8470655
CAS No.: 125349-37-3
M. Wt: 175.27 g/mol
InChI Key: KYWYAWFSWFSPAY-MRVPVSSYSA-N
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Description

®-1,1,3-trimethyl-4-aminoindane is an organic compound belonging to the indane family It features a unique structure with a chiral center, making it an enantiomerically pure compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1,1,3-trimethyl-4-aminoindane typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 1,1,3-trimethylindane.

    Amination: The key step involves the introduction of an amino group at the 4-position. This can be achieved through a variety of methods, including reductive amination or nucleophilic substitution.

    Chiral Resolution: To obtain the ®-enantiomer, chiral resolution techniques such as chromatography or crystallization are employed.

Industrial Production Methods: In an industrial setting, the production of ®-1,1,3-trimethyl-4-aminoindane may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Types of Reactions:

    Oxidation: ®-1,1,3-trimethyl-4-aminoindane can undergo oxidation reactions to form corresponding imines or oximes.

    Reduction: Reduction of the compound can lead to the formation of various amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products:

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Introduction of alkyl or acyl groups.

Scientific Research Applications

®-1,1,3-trimethyl-4-aminoindane has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme interactions and receptor binding.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1,1,3-trimethyl-4-aminoindane involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as changes in neurotransmitter levels or enzyme inhibition.

Comparison with Similar Compounds

    1,1,3-trimethylindane: Lacks the amino group, making it less versatile in chemical reactions.

    4-aminoindane: Lacks the methyl groups, affecting its steric and electronic properties.

    1,1,3-trimethyl-4-hydroxyindane: Contains a hydroxyl group instead of an amino group, leading to different reactivity.

Uniqueness: ®-1,1,3-trimethyl-4-aminoindane stands out due to its chiral nature and the presence of both methyl and amino groups. This combination imparts unique chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

125349-37-3

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

(3R)-1,1,3-trimethyl-2,3-dihydroinden-4-amine

InChI

InChI=1S/C12H17N/c1-8-7-12(2,3)9-5-4-6-10(13)11(8)9/h4-6,8H,7,13H2,1-3H3/t8-/m1/s1

InChI Key

KYWYAWFSWFSPAY-MRVPVSSYSA-N

Isomeric SMILES

C[C@@H]1CC(C2=C1C(=CC=C2)N)(C)C

Canonical SMILES

CC1CC(C2=C1C(=CC=C2)N)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The acetate compound prepared in B (ii) (55 g, GC purity 91%, 0.172 moles) was added over 45 minutes to 98% H2SO4 (50 ml) at 25°-60° C. (exotherm). After stirring for a further 30 minutes at 60° C., water (50 ml) containing acetic acid (10 ml) was cautiously added dropwise and the mixture heated at 100° C. for 3 hours. Petrol (60/80 b.p., 100 ml) was added and the mixture basified to pH 9 with 35% aqueous ammonia (150 ml). Separation of the organic layer, drying (MgSO4) and solvent flash gave the desired product (22.6 g, GC purity 92%, yield 69%). NMR analysis using chiral solvating agent [(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol] showed a 70/30 mixture of enantiomers in favour of the (-)-isomer.
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( ii )
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55 g
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reactant
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50 mL
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reactant
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150 mL
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reactant
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[Compound]
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Petrol
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100 mL
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solvent
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10 mL
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solvent
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50 mL
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solvent
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Yield
69%

Synthesis routes and methods II

Procedure details

2.88 parts by weight of the recovered palladium-carbon and 0.64 part, by weight of fresh 5% palladium-carbon (E-type, manufactured by N. E. Chemcat Corporation) were charged into an autoclave reaction vessel, and 104.0 parts by weight of (3R)-1,1,3-trimethyl-4-aminoindane (optical purity of 67.0% ee) and 1.5 parts by weight of toluene were added thereto, thereby obtaining a mixture. The reaction vessel was sealed and the gas in the reaction vessel was replaced with nitrogen. While the mixture was stirred, into the reaction vessel was charged hydrogen until the internal pressure of hydrogen in the reaction vessel reached 0.5 MPa, and the mixture was stirred at an internal temperature of 60° C. After 1 hour, the gas in the reaction vessel was replaced with nitrogen, and the mixture was stirred at an internal temperature of 150° C. and an internal pressure of 0.1 MPa for 14 hours, thereby obtaining a reaction mixture. The obtained reaction mixture was cooled and filtered using Celite. The obtained solid was washed with 150 parts by weight of toluene. The washing liquid recovered after washing and the filtrate obtained by filtration were combined to obtain a solution of 244.6 parts by weight of 1,1,3-trimethyl-4-aminoindane in toluene. The combined 1,1,3-trimethyl-4-aminoindane had an optical purity of 0.11% ee and a recovery rate of 98.5%.
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palladium-carbon
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palladium-carbon
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Synthesis routes and methods III

Procedure details

Into a reaction vessel were charged 6.00 parts by weight of (3R)-1,1,3-trimethyl-4-aminoindane (optical purity of 96.5% ee) and 1.60 parts by weight of 5% palladium-carbon (STD-type, manufactured by N. E. Chemcat Corporation), thereby obtaining a mixture. The reaction vessel was sealed, the gas in the reaction vessel was replaced with nitrogen, and then the mixture was stirred at 150° C. to obtain a reaction mixture. While stirring the obtained reaction mixture, 1.40 parts by weight of cyclohexene was added dropwise thereto over 5 hours. Thereafter, the reaction mixture was cooled and filtered. The obtained solid was washed with 20 parts by weight of 2-propanol. The washing liquid recovered after washing and the filtrate obtained by filtration were combined. The combined mixture was concentrated under reduced pressure to obtain 5.63 parts by weight of 1,1,3-trimethyl-4-aminoindane. The obtained 1,1,3-trimethyl-4-aminoindane had an optical purity of 0.29% ee and a recovery rate of 93.8%.
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